5-Methoxytryptophan

COX-2 regulation Inflammation Cancer biology

5-Methoxytryptophan (5-MTP, Cytoguardin) is the active L-tryptophan metabolite that directly inhibits COX-2 without requiring enzymatic conversion—unlike its inactive precursor 5-HTP. Its 5-methoxy group confers potent anti-inflammatory, anti-fibrotic, and tumor-suppressing activities that are absent in L-tryptophan and significantly stronger than melatonin. For vascular biology, 5-MTP protects endothelial barrier integrity via p38 MAPK blockade, comparable to SB202190. In fibrosis models, it dually blocks TLR2/TGFβ pathways. Procure only the authentic ≥98% (HPLC, Chiral purity) L-enantiomer to ensure reproducible, dose-dependent results in cancer, sepsis, and CKD research.

Molecular Formula C12H14N2O3
Molecular Weight 234,26 g/mole
CAS No. 25197-96-0
Cat. No. B613034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxytryptophan
CAS25197-96-0
Molecular FormulaC12H14N2O3
Molecular Weight234,26 g/mole
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N
InChIInChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m0/s1
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxytryptophan (CAS 25197-96-0) Procurement Guide: Product Overview and Research Applications


5-Methoxytryptophan (5-MTP, also known as cytoguardin) is an endogenous L-tryptophan metabolite synthesized via a two-step enzymatic pathway involving tryptophan hydroxylase (TPH) and hydroxyindole O-methyltransferase (HIOMT) [1]. As a 5-methoxyindole derivative, 5-MTP exhibits distinct anti-inflammatory, anti-fibrotic, and tumor-suppressing activities, distinguishing it from its metabolic precursors and related indole compounds. This compound has emerged as a significant research tool in inflammation biology, oncology, and cardiovascular disease research, with particular utility in studies of COX-2 regulation, endothelial barrier function, and tissue fibrosis [2]. For procurement purposes, 5-Methoxytryptophan is available as the L-enantiomer with a typical purity of ≥98% (HPLC, Chiral purity), a molecular weight of 234.25 g/mol, and recommended storage at 0-8°C .

5-Methoxytryptophan: Critical Differentiation from Structural Analogs and Metabolites


Substitution of 5-Methoxytryptophan (5-MTP) with its metabolic precursor L-tryptophan, the intermediate 5-hydroxytryptophan (5-HTP), or the structurally related melatonin is not scientifically valid for key research applications. While L-tryptophan and 5-HTP are upstream precursors in the 5-MTP biosynthetic pathway, they lack the 5-methoxy group that confers distinct biological activities [1]. Specifically, 5-HTP requires enzymatic conversion to 5-MTP to exert COX-2 inhibition, indicating that 5-HTP itself is inactive in this pathway [2]. Melatonin (N-acetyl 5-methoxytryptamine), despite sharing the 5-methoxyindole core, possesses weak anti-COX-2 action compared to 5-MTP, and its major catabolite 5-methoxytryptamine is completely inactive in this regard [3]. Furthermore, the endogenous production of 5-MTP is specifically downregulated in various pathological states, including cancer and inflammatory conditions, making exogenous 5-MTP supplementation a distinct research intervention that cannot be mimicked by precursor loading. The quantitative evidence presented below substantiates these critical functional differences, underscoring the necessity of sourcing authentic 5-MTP for targeted research applications.

5-Methoxytryptophan: Quantifiable Performance Differentiators vs. Analogs and Comparators


Direct Comparison of COX-2 Inhibition: 5-MTP vs. 5-Hydroxytryptophan (5-HTP)

5-Methoxytryptophan (5-MTP) directly inhibits COX-2 transcriptional activation, whereas 5-hydroxytryptophan (5-HTP) exhibits COX-2 inhibition only through its conversion to 5-MTP, demonstrating that 5-MTP is the active effector molecule [1]. In a direct comparison using human fibroblasts, treatment with 10 µM 5-MTP resulted in significant suppression of COX-2 protein expression, while 5-HTP at equivalent concentrations required enzymatic conversion to 5-MTP to achieve similar effects. The study confirmed that 5-HTP's inhibition of p300 HAT activity and subsequent COX-2 suppression was concentration-dependent and correlated with 5-MTP production [2].

COX-2 regulation Inflammation Cancer biology

Comparative Anti-COX-2 Potency: 5-MTP vs. Melatonin

5-Methoxytryptophan (5-MTP) exhibits potent inhibition of COX-2 expression, whereas melatonin (N-acetyl 5-methoxytryptamine) possesses only weak anti-COX-2 activity despite sharing the 5-methoxyindole core structure [1]. In endothelial cell studies, 5-MTP was detected as an endogenous anti-inflammatory factor, while melatonin, serotonin, and their catabolites were not detected, indicating that 5-MTP is the primary 5-methoxyindole metabolite responsible for COX-2 regulation in the vascular endothelium [2]. Furthermore, 5-methoxytryptamine, a major catabolic product of melatonin, is completely inactive in suppressing COX-2, confirming that the specific structural features of 5-MTP (carboxyl group retention and lack of N-acetylation) are critical for activity.

COX-2 regulation Inflammation Comparative pharmacology

In Vivo Anti-Fibrotic Efficacy: 5-MTP Quantified in Murine Renal Fibrosis Model

5-Methoxytryptophan (5-MTP) administration significantly attenuates renal tissue fibrosis in a well-established murine unilateral ureteral obstruction (UUO) model, providing quantitative in vivo evidence of its anti-fibrotic efficacy [1]. Pretreatment with intraperitoneal 5-MTP resulted in attenuated renal tissue fibrosis accompanied by measurable reduction of macrophage infiltration and decreased IL-6 and TGFβ levels in renal tissues. The study utilized tlr2−/− mice to establish a causal role for TLR2 in UUO-induced renal fibrosis and demonstrated that 5-MTP directly blocks TLR2-MyD88-TRAF6 signaling in macrophages and inhibits Pam3- and TGFβ1-induced phenotypic switch of fibroblasts to myofibroblasts in vitro [2].

Tissue fibrosis Renal disease TLR2/TGFβ signaling

Endothelial Barrier Protection: 5-MTP vs. p38 MAPK Inhibitor SB202190

5-Methoxytryptophan (5-MTP) protects endothelial barrier function by blocking p38 MAPK activation, exhibiting a protective effect comparable to the established p38 MAPK chemical inhibitor SB202190 [1]. In functional assays using human umbilical vein endothelial cells (HUVECs), 5-MTP preserved VE-cadherin expression and prevented hyperpermeability induced by VEGF, LPS, and cytokines. Importantly, SB202190 exhibited a similar protective effect as 5-MTP, confirming that p38 MAPK blockade is the primary mechanism. In an in vivo murine model of LPS-induced microvascular permeability, 5-MTP administration significantly prevented Evans blue dye leakage, providing quantitative evidence of barrier protection [2].

Endothelial biology Vascular permeability p38 MAPK signaling

Cardioprotective Efficacy: 5-MTP Reduces Infarct Size in Myocardial Infarction Model

5-Methoxytryptophan (5-MTP) treatment (17 mg/kg, i.p.) significantly decreased infarct area and myocardial apoptosis in a rat model of myocardial infarction (MI), with quantifiable improvements in cardiac function [1]. Following left anterior descending coronary artery ligation, 5-MTP administration at 0.5 and 24 h post-MI resulted in attenuated systolic dysfunction, reduced left ventricular dilatation, and decreased myocardial fibrosis as measured by Masson trichrome staining. Notably, 5-MTP alleviated oxidative stress by preserving mitochondrial antioxidant enzymes and downregulating NADPH oxidase isoforms, leading to reduced levels of pro-inflammatory cytokines including IL-1β, IL-18, and IL-6 [2].

Cardiovascular research Myocardial infarction Oxidative stress

Analytical Detection Performance: 5-MTP as Fluorescent Post-Column Reagent

5-Methoxytryptophan (5-MTP) demonstrates superior performance as a post-column fluorescence detection reagent for amino sugars compared to L-tryptophan (L-Trp) and 5-hydroxytryptophan (5-HTP) [1]. In a systematic evaluation of tryptophan analogues for indirect fluorescence detection of mono-amino sugars (D-glucosamine, D-galactosamine, D-mannosamine) following HPLC separation, 5-MTP was found to be a suitable alternative to L-Trp, whereas 5-HTP was not. The method achieved detection limits in the range of 0.15–0.30 nmol injected for these amino sugars using the 5-MTP copper complex post-column reaction system .

Analytical chemistry HPLC method development Amino sugar detection

5-Methoxytryptophan: Evidence-Backed Application Scenarios for Research and Procurement


COX-2 Regulation and Inflammation Research

5-Methoxytryptophan is the optimal choice for studies investigating endogenous control of COX-2 expression. Unlike its precursor 5-HTP, which requires enzymatic conversion to exert anti-COX-2 effects, 5-MTP acts directly as the active effector molecule [1]. This distinction is critical for experimental systems where TPH-1 or HIOMT enzyme expression may be variable or compromised, such as in cancer cell lines or inflamed tissues. Researchers should procure 5-MTP to ensure consistent, dose-dependent COX-2 inhibition without the confounding variable of precursor conversion efficiency.

Endothelial Barrier Function and Vascular Permeability Studies

For vascular biology research focusing on endothelial barrier integrity, 5-MTP offers a validated endogenous modulator that protects VE-cadherin and prevents hyperpermeability through p38 MAPK blockade [2]. Its efficacy is comparable to the synthetic p38 MAPK inhibitor SB202190, providing a physiologically relevant alternative. The compound's demonstrated ability to prevent LPS-induced microvascular leakage in vivo makes it particularly valuable for sepsis and acute inflammation models.

Tissue Fibrosis and Chronic Kidney Disease Research

5-MTP is a compelling research tool for preclinical fibrosis studies, with validated in vivo efficacy in attenuating renal interstitial fibrosis in the murine UUO model [3]. Its mechanism involves dual blockade of TLR2 and TGFβ signaling pathways, distinguishing it from single-pathway inhibitors. Additionally, 5-MTP has been identified as a potential biomarker for chronic kidney disease progression, with decreased serum levels correlating with disease severity, supporting its use in translational nephrology research.

Myocardial Infarction and Cardioprotection Studies

Investigators studying post-MI cardiac injury and repair should consider 5-MTP based on its quantifiable cardioprotective effects in rodent models. Treatment with 17 mg/kg 5-MTP reduced infarct size, attenuated fibrosis, and preserved systolic function following LAD ligation [4]. The compound's antioxidant properties and ability to suppress pro-inflammatory cytokine production position it as a valuable tool for exploring therapeutic strategies targeting ischemia-reperfusion injury and adverse cardiac remodeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methoxytryptophan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.